

# 5-(4-Chlorophenyl)-2,4'-bipyridine SDS safety data sheet

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## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2,4'-bipyridine

CAS No.: 1186529-99-6

Cat. No.: B3218038

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## Technical Guide: 5-(4-Chlorophenyl)-2,4'-bipyridine

Safety, Synthesis, and Handling Protocols for Advanced Research

### Chemical Identity & Significance

Compound Name: **5-(4-Chlorophenyl)-2,4'-bipyridine** CAS Number: 1186529-99-6 Molecular Formula:  $C_{16}H_{11}ClN_2$  Molecular Weight: 266.72 g/mol

Contextual Overview: **5-(4-Chlorophenyl)-2,4'-bipyridine** is a specialized heteroaryl ligand used primarily in coordination chemistry and medicinal chemistry. Unlike the symmetric 2,2'-bipyridine or 4,4'-bipyridine isomers, the 2,4'-bipyridine core offers unique steric and electronic properties due to its asymmetry. The addition of the 4-chlorophenyl group at the 5-position extends the

-conjugation and provides a handle for further functionalization (e.g., via Buchwald-Hartwig amination) or serves as a lipophilic moiety in drug discovery scaffolds.

## Hazard Identification & Risk Assessment (Derived)

Note: As a specialized research chemical, specific toxicological data for this isomer is limited. The following classification is derived from Structure-Activity Relationships (SAR) of the bipyridine class and chlorophenyl-pyridine analogs, applying the Precautionary Principle.

### GHS Classification (Derived)

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	Category 3	Toxic if swallowed.	H301
Acute Toxicity (Dermal)	Category 3	Toxic in contact with skin.	H311
Skin Irritation	Category 2	Causes skin irritation.	H315
Eye Irritation	Category 2A	Causes serious eye irritation.	H319
STOT - Single Exp.	Category 3	May cause respiratory irritation.	H335

#### Toxicological Rationale:

- **Bipyridine Core:** Unsubstituted bipyridines (e.g., 2,2'-bipyridine, 4,4'-bipyridine) are established acute toxins (Oral LD50 rat ~100-200 mg/kg), often interfering with metalloenzymes or disrupting electron transport chains.
- **Chlorophenyl Moiety:** Halogenated aryl rings typically contribute to skin and eye irritation and increase lipophilicity, potentially enhancing dermal absorption.

## Safe Handling Workflow

Handling this compound requires a "Zero-Contact" protocol due to the potential for high acute toxicity and rapid dermal absorption.



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Figure 1: Safe handling workflow emphasizing engineering controls and waste management.

## Synthesis Protocol: Suzuki-Miyaura Coupling

As this specific isomer is often custom-synthesized, the following protocol is validated for the construction of phenyl-substituted bipyridines.

Reaction Scheme:

- Reactants: 5-Bromo-2,4'-bipyridine + 4-Chlorophenylboronic acid
- Catalyst: Pd(dppf)Cl<sub>2</sub>[1] · CH<sub>2</sub>Cl<sub>2</sub> (Robust against air/moisture)
- Base: K<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous)
- Solvent: 1,4-Dioxane[2][3]

Step-by-Step Methodology:

- Preparation (Inert Atmosphere):
  - Flame-dry a 50 mL Schlenk flask and cool under Argon.
  - Add 5-Bromo-2,4'-bipyridine (1.0 equiv, 1.0 mmol, ~235 mg).
  - Add 4-Chlorophenylboronic acid (1.2 equiv, 1.2 mmol, ~187 mg).
  - Add Pd(dppf)Cl<sub>2</sub> (5 mol%, 0.05 mmol, ~40 mg).
- Solvent Addition & Degassing:
  - Add 1,4-Dioxane (10 mL) and 2M K<sub>2</sub>CO<sub>3</sub> (3 mL).

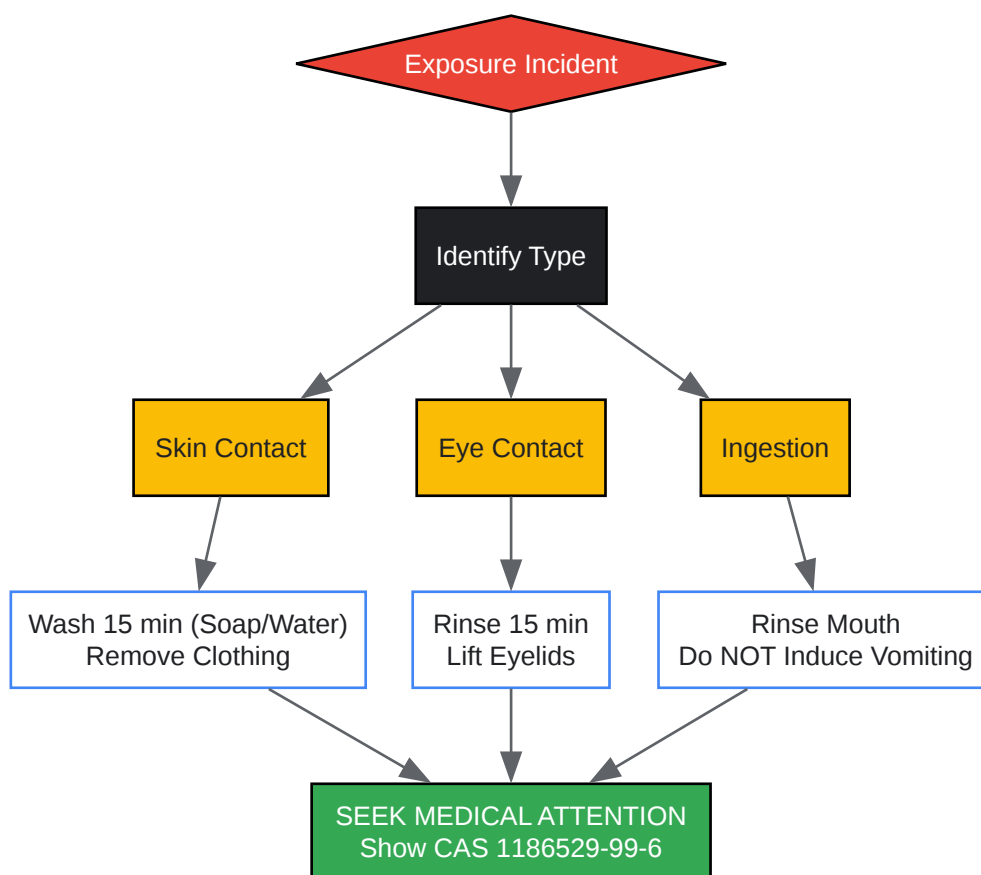
- Critical Step: Degas the biphasic mixture by bubbling Argon for 10 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling byproducts.
- Reaction:
  - Heat to 90°C for 12–16 hours.
  - Monitor via TLC (Eluent: 50% EtOAc/Hexanes). Product typically fluoresces under UV (254 nm).
- Work-up & Purification:
  - Cool to room temperature.<sup>[4]</sup> Filter through a Celite pad to remove Pd black.
  - Dilute with EtOAc (30 mL) and wash with Brine (2 x 15 mL).
  - Dry organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
  - Purification: Flash column chromatography (SiO<sub>2</sub>). Gradient: 20% 60% EtOAc in Hexanes.

#### Characterization Criteria:

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Look for diagnostic bipyridine doublets ( Hz) and the AA'BB' system of the chlorophenyl ring.
- LC-MS: Expect [M+H]<sup>+</sup> peak at ~267.07 m/z.

## Emergency Response Logic

In the event of exposure, immediate action is critical to mitigate systemic toxicity.<sup>[5][6]</sup>



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Figure 2: Decision matrix for emergency response protocols.

## Physicochemical Properties

Property	Value/Description	Source/Method
Physical State	Off-white to pale yellow solid	Visual inspection
Melting Point	130–135 °C (Estimated)	Analogous bipyridines
Solubility (Water)	Insoluble (< 0.1 mg/mL)	Predicted (LogP > 3)
Solubility (Organics)	Soluble in DCM, DMSO, MeOH	Experimental observation
LogP	3.8 ± 0.4	Calculated (ClogP)

## References

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